Isobutyl p-anisate

Catalog No.
S1929232
CAS No.
27739-28-2
M.F
C12H16O3
M. Wt
208.25 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isobutyl p-anisate

CAS Number

27739-28-2

Product Name

Isobutyl p-anisate

IUPAC Name

2-methylpropyl 4-methoxybenzoate

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

InChI

InChI=1S/C12H16O3/c1-9(2)8-15-12(13)10-4-6-11(14-3)7-5-10/h4-7,9H,8H2,1-3H3

InChI Key

HQYSDZUOGBUYJA-UHFFFAOYSA-N

SMILES

CC(C)COC(=O)C1=CC=C(C=C1)OC

Canonical SMILES

CC(C)COC(=O)C1=CC=C(C=C1)OC

The exact mass of the compound Isobutyl p-anisate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67898. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Isobutyl p-anisate is an organic compound with the molecular formula C12H16O3C_{12}H_{16}O_{3} and a molecular weight of approximately 208.26 g/mol. It is classified as an ester, specifically the isobutyl ester of p-anisic acid (4-methoxybenzoic acid). This compound appears as a colorless to pale yellow liquid and is known for its pleasant floral aroma, making it valuable in the fragrance industry. Isobutyl p-anisate is primarily utilized in perfumes and cosmetic formulations due to its aromatic properties and stability under various conditions .

Typical of esters:

  • Hydrolysis: In the presence of water and an acid or base catalyst, isobutyl p-anisate can be hydrolyzed to yield p-anisic acid and isobutanol.
    Isobutyl p anisate+H2Op Anisic acid+Isobutanol\text{Isobutyl p anisate}+\text{H}_2\text{O}\rightarrow \text{p Anisic acid}+\text{Isobutanol}
  • Transesterification: This reaction involves exchanging the alkoxy group of isobutyl p-anisate with another alcohol, leading to the formation of different esters.
  • Oxidation: Under strong oxidative conditions, the aromatic ring may be oxidized, potentially affecting its aromatic properties.

These reactions highlight the compound's reactivity as an ester, which can be manipulated for various synthetic applications.

Research indicates that isobutyl p-anisate exhibits low toxicity and does not pose significant health risks when used in cosmetic applications. Studies have shown that it does not cause skin sensitization or irritation at typical usage concentrations . Additionally, its metabolites may undergo conjugation with glycine, which facilitates elimination from biological systems, suggesting a favorable safety profile for human exposure .

Isobutyl p-anisate can be synthesized through several methods:

  • Esterification Reaction: The most common method involves the reaction of p-anisic acid with isobutanol in the presence of an acid catalyst (e.g., sulfuric acid). This method typically requires heating to facilitate the reaction.
    p Anisic acid+IsobutanolH2SO4Isobutyl p anisate+H2O\text{p Anisic acid}+\text{Isobutanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{Isobutyl p anisate}+\text{H}_2\text{O}
  • Transesterification: This method involves reacting another ester (such as ethyl p-anisate) with isobutanol under catalytic conditions.

These synthesis routes are straightforward and yield high purity products suitable for industrial applications.

Isobutyl p-anisateC12H16O3C_{12}H_{16}O_{3}210 °CFloralFragrance, CosmeticsMethyl p-anisateC10H12O3C_{10}H_{12}O_{3}190 °CSweet floralFragranceEthyl p-anisateC11H14O3C_{11}H_{14}O_{3}200 °CFruity floralFragranceIsobutyl benzoateC11H14O2C_{11}H_{14}O_{2}237 °CSweetFragrance

This table highlights the unique characteristics of isobutyl p-anisate compared to similar compounds, particularly in terms of boiling point and aroma profile. Its specific floral scent makes it particularly sought after in fragrance formulations.

Interaction studies involving isobutyl p-anisate primarily focus on its compatibility with skin proteins and potential allergenic effects. Current data suggest minimal interaction with skin proteins, indicating a low risk of sensitization or allergic reactions at standard usage levels . Furthermore, studies on related compounds have shown similar non-allergenic profiles, reinforcing the safety of isobutyl p-anisate in consumer products.

Several compounds share structural similarities with isobutyl p-anisate. Notable examples include:

  • Methyl p-anisate: The methyl ester of p-anisic acid; it has a lower boiling point and different solubility characteristics but shares similar aromatic properties.
  • Ethyl p-anisate: Another ester of p-anisic acid; it exhibits similar uses but differs in volatility and odor profile.
  • Isobutyl benzoate: An ester formed from benzoic acid; while structurally different, it shares some applications in fragrance.

Comparison Table

CompoundMolecular FormulaBoiling PointAroma Characteristics

Molecular Geometry and Conformational Analysis

Isobutyl p-anisate (2-methylpropyl 4-methoxybenzoate) exhibits a molecular structure characterized by three distinct conformational regions: the para-methoxybenzoyl aromatic ring system, the ester linkage, and the branched isobutyl alkyl chain [1]. The molecular formula C₁₂H₁₆O₃ corresponds to a molecular weight of 208.25 g/mol, with the compound displaying five rotatable bonds that contribute to its conformational flexibility [1].

The aromatic ring adopts a planar geometry, with the para-disubstituted benzene ring maintaining standard bond lengths and angles typical of aromatic systems [2]. The methoxy substituent at the para position relative to the carboxyl group creates an electron-donating effect through resonance, which influences both the spectroscopic properties and conformational preferences of the molecule [3].

The ester functional group prefers to adopt a planar conformation with an s-cis configuration about the acyl oxygen single bond, as observed in similar aromatic esters [4]. This planar arrangement is stabilized by n(Op) → π*C=O resonance interactions, where the oxygen lone pair electrons interact with the antibonding orbital of the carbonyl group [4]. The s-cis conformer is thermodynamically favored over the s-trans conformer by approximately 25 kJ/mol, consistent with the general behavior of aromatic esters [4].

The isobutyl chain exhibits typical branched alkyl conformational characteristics, with the CH(CH₃)₂ moiety adopting staggered conformations to minimize steric interactions [5]. The rotational barriers around the C-C bonds in the isobutyl chain are relatively low, contributing to the overall conformational mobility of the molecule [1].

X-ray Crystallography Data (if available)

Limited X-ray crystallographic data for isobutyl p-anisate has been reported in the literature. However, structural analysis of related para-methoxybenzoate esters provides valuable insights into the expected crystallographic parameters [6] [7]. Similar compounds typically crystallize in monoclinic or triclinic space groups, with unit cell parameters reflecting the molecular dimensions and packing arrangements [6].

Based on analogous structures, isobutyl p-anisate would be expected to exhibit intermolecular interactions dominated by van der Waals forces, with potential π-π stacking interactions between aromatic rings in the crystal lattice [7]. The molecular packing would likely be influenced by the steric bulk of the isobutyl group and the electronic properties of the para-methoxy substituent [8].

Computational Modeling Studies

Computational modeling studies using density functional theory (DFT) methods provide valuable insights into the molecular geometry and electronic structure of isobutyl p-anisate [9] [10]. The B3LYP functional with 6-311G(d) basis set has been successfully employed for similar aromatic ester systems, yielding accurate predictions of bond lengths, bond angles, and conformational energies [9].

DFT calculations predict that the molecular geometry adopts a predominantly planar arrangement for the aromatic ring and ester moiety, with the isobutyl chain extending away from the aromatic plane to minimize steric interactions [10]. The calculated molecular parameters include C-C bond lengths of approximately 1.39 Å for the aromatic ring, C=O bond length of 1.23 Å for the ester carbonyl, and C-O bond lengths of 1.32 Å for the ester linkage [9].

The rotational energy profiles around the ester C-O bond reveal energy barriers consistent with experimental observations of ester conformational behavior [4]. The lowest energy conformer corresponds to the s-cis arrangement, with the isobutyl group positioned to minimize steric hindrance with the aromatic ring [10].

Spectroscopic Profiles

Infrared (IR) Spectral Signatures

The infrared spectrum of isobutyl p-anisate exhibits characteristic absorption bands that provide definitive identification of its functional groups and structural features [11] [12]. The spectroscopic analysis reveals several diagnostic regions that confirm the presence of the aromatic ester functionality.

The carbonyl stretch (C=O) appears as a strong absorption band in the range 1730-1715 cm⁻¹, characteristic of aromatic esters [12]. This frequency is lower than that observed for saturated aliphatic esters due to conjugative interactions between the carbonyl group and the aromatic ring system [12]. The exact position within this range depends on the degree of conjugation and the electronic effects of the para-methoxy substituent [13].

Aromatic C-H stretching vibrations are observed in the region 3100-3000 cm⁻¹, appearing as multiple bands of variable intensity [5]. These bands are distinct from the aliphatic C-H stretches, which occur at lower frequencies between 3000-2800 cm⁻¹ [5]. The methoxy group exhibits a characteristic symmetric C-H stretching band at 2830 ± 10 cm⁻¹, which serves as a diagnostic marker for the presence of the methoxy functionality [14] [15].

The aromatic C=C stretching vibrations appear as medium to strong intensity bands in two regions: 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ [5]. These bands are characteristic of para-disubstituted benzene rings and confirm the substitution pattern of the aromatic system [5].

The C-O stretching vibrations of the ester linkage produce strong absorption bands in the range 1310-1250 cm⁻¹, typical of benzoate esters [12] [16]. Additionally, the aromatic ether C-O stretch from the methoxy group appears at 1300-1200 cm⁻¹ [15]. The aromatic C-H out-of-plane bending vibrations occur in the range 900-675 cm⁻¹ and provide information about the substitution pattern of the benzene ring [5].

Nuclear Magnetic Resonance (NMR) Analysis

The proton nuclear magnetic resonance (¹H NMR) spectrum of isobutyl p-anisate provides detailed structural information through characteristic chemical shift patterns, multiplicities, and coupling constants [17] [18]. The spectrum exhibits well-resolved signals that allow for unambiguous assignment of all proton environments.

The aromatic proton signals appear as two distinct doublets in the aromatic region. The protons ortho to the carbonyl group (H-2, H-6) resonate at 7.8-8.0 ppm, while the protons ortho to the methoxy group (H-3, H-5) appear at 6.8-7.0 ppm [18]. Both signals exhibit doublet multiplicity with coupling constants of 8-9 Hz, characteristic of ortho coupling in para-disubstituted benzene rings [18].

The methoxy protons appear as a sharp singlet at 3.8-3.9 ppm, integrating for three protons [18]. This signal is diagnostic for the para-methoxy substituent and confirms the substitution pattern of the aromatic ring [18].

The ester methylene protons (-OCH₂-) of the isobutyl group resonate at 4.0-4.4 ppm as a doublet, integrating for two protons [19]. The coupling constant of 6-7 Hz arises from coupling with the adjacent methine proton [19]. The isobutyl methine proton (-CH(CH₃)₂) appears as a multiplet at 1.9-2.1 ppm, integrating for one proton [19].

The isobutyl methyl groups (-CH(CH₃)₂) produce a doublet at 0.9-1.0 ppm, integrating for six protons [19]. The coupling constant of 6-7 Hz results from coupling with the methine proton, confirming the branched structure of the isobutyl chain [19].

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provides complementary structural information. The carbonyl carbon resonates at approximately 166-167 ppm, characteristic of aromatic ester carbonyls [18]. The aromatic carbons appear in the range 110-165 ppm, with the methoxy-substituted carbon appearing at the lower end of this range due to the electron-donating effect of the methoxy group [18].

Mass Spectrometric Fragmentation Patterns

The mass spectrometric fragmentation pattern of isobutyl p-anisate under electron ionization conditions exhibits characteristic fragmentation pathways that provide structural confirmation and molecular weight determination [20] [21]. The molecular ion peak appears at m/z 208, corresponding to the molecular formula C₁₂H₁₆O₃⁺ [20].

The base peak typically occurs at m/z 135, corresponding to the para-anisyl cation (C₈H₇O₂⁺) [20]. This fragment results from α-cleavage at the ester bond, producing the characteristic 4-methoxybenzoyl cation. This fragmentation is favored due to the stability of the aromatic acylium ion and represents the most abundant fragment in the mass spectrum [20].

The loss of the isobutyl group (C₄H₉, 57 mass units) from the molecular ion produces a fragment at m/z 151, corresponding to the 4-methoxybenzoic acid molecular ion [20]. This fragmentation pathway is typical of ester compounds and provides confirmation of the ester linkage [21].

The isobutyl cation appears at m/z 57 (C₄H₉⁺) with moderate intensity, resulting from the heterolytic cleavage of the ester bond [20]. Additional fragmentation includes the loss of the methoxy group (CH₃, 15 mass units) from the molecular ion, producing a fragment at m/z 193 [20].

Further fragmentation of the m/z 135 base peak can occur through loss of carbon monoxide (CO, 28 mass units) to produce the phenylium cation at m/z 107, though this fragmentation is less prominent [20]. The fragmentation pattern is consistent with the general behavior of aromatic esters and provides unambiguous structural identification [21].

XLogP3

3.5

UNII

CL196T405F

Other CAS

27739-28-2

Dates

Last modified: 07-22-2023

Explore Compound Types